Benzene, 1-fluoro-4-(heptylthio)-
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Overview
Description
Benzene, 1-fluoro-4-(heptylthio)-: is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a fluorine atom at the 1-position and a heptylthio group at the 4-position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(heptylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene to introduce the fluorine atom, followed by the thiolation to attach the heptylthio group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The steps include halogenation, thiolation, and purification processes to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-4-(heptylthio)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions.
Oxidation and Reduction: The heptylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of dihalogenated products.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Benzene, 1-fluoro-4-(heptylthio)- has diverse applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(heptylthio)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom and heptylthio group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions and Meisenheimer complexes during substitution reactions .
Comparison with Similar Compounds
- Benzene, 1-fluoro-4-methoxy-
- Benzene, 1-ethynyl-4-fluoro-
- Benzene, 1-fluoro-4-(4-nitrophenoxy)-
Comparison:
- Benzene, 1-fluoro-4-(heptylthio)- is unique due to the presence of the heptylthio group, which imparts distinct chemical properties compared to other fluorinated benzene derivatives.
- The heptylthio group enhances the compound’s lipophilicity and potential interactions with biological membranes, making it of interest in medicinal chemistry .
Properties
CAS No. |
61671-38-3 |
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Molecular Formula |
C13H19FS |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-fluoro-4-heptylsulfanylbenzene |
InChI |
InChI=1S/C13H19FS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 |
InChI Key |
HSIANZKVRSSSTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
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